Cas no 885521-02-8 (6-Fluoro-4-methoxy-1H-indole)

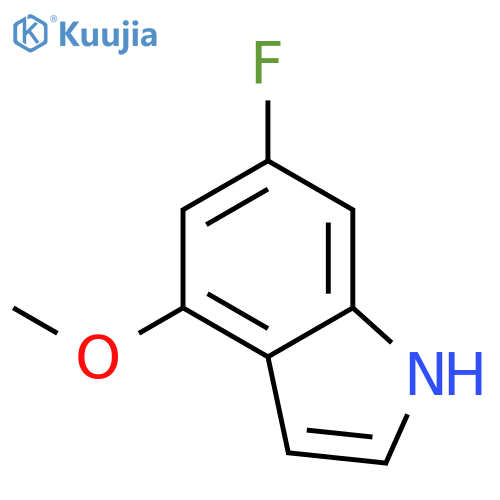

6-Fluoro-4-methoxy-1H-indole structure

商品名:6-Fluoro-4-methoxy-1H-indole

6-Fluoro-4-methoxy-1H-indole 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-4-methoxy-1H-indole

- 1H-Indole, 6-fluoro-4-Methoxy-

- 6-Fluoro-4-methoxyindole

- FT-0729816

- MFCD07781565

- SY326653

- 1H-?Indole, 6-?fluoro-?4-?methoxy-

- AMY24372

- 885521-02-8

- DTXSID00646245

- CS-0361024

- SB15276

- A861777

- SCHEMBL1960019

- AKOS006284682

- DB-077961

-

- インチ: InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3

- InChIKey: UTYWJOYRVOVQDB-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=CC2=C1C=CN2)F

計算された属性

- せいみつぶんしりょう: 165.058992041g/mol

- どういたいしつりょう: 165.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

6-Fluoro-4-methoxy-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-250MG |

6-fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 250MG |

¥ 1,716.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-10G |

6-fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 10g |

¥ 21,450.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-5G |

6-fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 5g |

¥ 12,870.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-1G |

6-fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 1g |

¥ 4,290.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431694-5g |

6-Fluoro-4-methoxy-1H-indole |

885521-02-8 | 98+% | 5g |

¥21060.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431694-10g |

6-Fluoro-4-methoxy-1H-indole |

885521-02-8 | 98+% | 10g |

¥32759.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-250.0mg |

6-fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 250.0mg |

¥1714.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-500.0mg |

6-fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 500.0mg |

¥2862.0000 | 2024-07-20 | |

| Chemenu | CM146798-1g |

6-Fluoro-4-methoxy-1H-indole |

885521-02-8 | 95% | 1g |

$*** | 2023-03-31 | |

| TRC | F600393-10mg |

6-Fluoro-4-methoxy-1H-indole |

885521-02-8 | 10mg |

$ 135.00 | 2022-06-04 |

6-Fluoro-4-methoxy-1H-indole 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

885521-02-8 (6-Fluoro-4-methoxy-1H-indole) 関連製品

- 885521-04-0(6-Fluoro-1H-indol-4-ol)

- 61293-17-2(6-Fluoro-4-methoxyquinoline)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885521-02-8)6-Fluoro-4-methoxy-1H-indole

清らかである:99%

はかる:10g

価格 ($):2908.0

atkchemica

(CAS:885521-02-8)6-Fluoro-4-methoxy-1H-indole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ